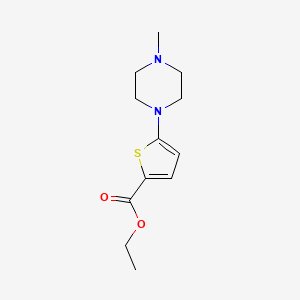
6-Keto Nalbuphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalbuphine is a semi-synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is a mixed agonist-antagonist opioid modulator, which means it can activate certain opioid receptors while blocking others. This unique property makes it effective in pain management with a lower risk of addiction and respiratory depression compared to other opioids .
Preparation Methods
Nalbuphine is synthesized from normorphinan compounds such as noroxycodone, noroxymorphone, and noroxymorphol. These compounds are derived from naturally occurring opiates like morphine, codeine, oripavine, and thebaine. The synthesis involves the reaction of 14-hydroxydihydronormorphinone with cyclobutyl carbonyl chloride in dichloromethane (DCM) under controlled conditions . Industrial production methods have been developed to be eco-friendly, avoiding the use of hazardous chemicals and ensuring the product is substantially free of impurities .
Chemical Reactions Analysis
Nalbuphine undergoes various chemical reactions, including:
Oxidation: Nalbuphine can be oxidized to form nalbuphine N-oxide.
Reduction: Reduction of nalbuphine can yield dihydronalbuphine.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Nalbuphine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Employed in research on pain pathways and receptor binding studies.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Nalbuphine exerts its effects primarily through agonism of the kappa opioid receptor and partial antagonism of the mu opioid receptor. This dual action results in effective pain relief with a reduced risk of respiratory depression and addiction. The compound is metabolized in the liver into inactive metabolites, which are then excreted by the kidneys .
Comparison with Similar Compounds
Nalbuphine is structurally related to other opioids such as naloxone, naltrexone, and oxymorphone. Unlike these compounds, nalbuphine has a unique profile as a mixed agonist-antagonist, making it less likely to cause euphoria and respiratory depression. This makes it a safer alternative for pain management in certain patient populations .
Similar compounds include:
Naloxone: Primarily an opioid antagonist used to reverse opioid overdoses.
Naltrexone: An opioid antagonist used in the treatment of alcohol and opioid dependence.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Properties
CAS No. |
16676-33-8 |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,16,19,23,25H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1 |
InChI Key |
VANAVLBJMFLURS-MBPVOVBZSA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(piperidin-4-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B8696510.png)








